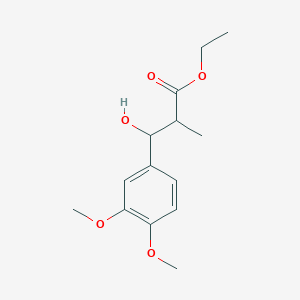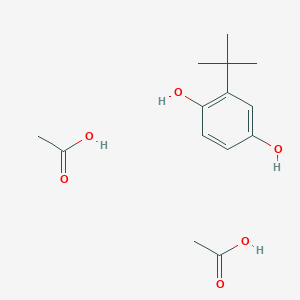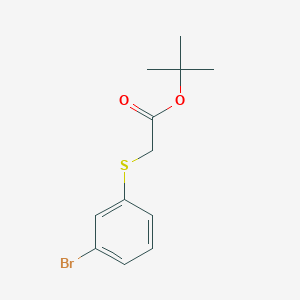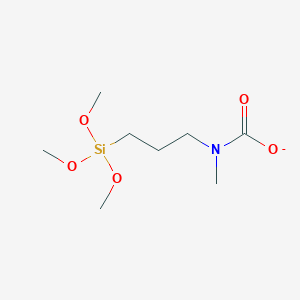![molecular formula C5H6N2O2S B14001233 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 138650-23-4](/img/structure/B14001233.png)
2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione is a heterocyclic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of hydrazides with isothiocyanates, followed by cyclization under basic conditions. For example, hydrazide can be reacted with methyl isothiocyanate to form an intermediate hydrazine carbothioamide, which is then cyclized using a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques, would be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: The compound’s chemical properties make it useful in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular processes related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
5,7-Diazaspiro[3.4]octane-6,8-dione:
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride: This compound has an amino group instead of a thia group, leading to different chemical properties and reactivity.
Uniqueness
The presence of both sulfur and nitrogen atoms in 2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione gives it unique chemical properties compared to its analogs. The sulfur atom allows for additional redox chemistry and coordination with metal ions, which can be exploited in various applications, including catalysis and drug development .
Properties
CAS No. |
138650-23-4 |
|---|---|
Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-thia-5,7-diazaspiro[3.4]octane-6,8-dione |
InChI |
InChI=1S/C5H6N2O2S/c8-3-5(1-10-2-5)7-4(9)6-3/h1-2H2,(H2,6,7,8,9) |
InChI Key |
QLZVDKQMPIEAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CS1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)







